

Spectroscopic data of Flexirubin (UV-Vis, NMR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flexirubin*
Cat. No.: B1238530

[Get Quote](#)

Spectroscopic Profile of Flexirubin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **flexirubin**, a characteristic polyene pigment found in several genera of bacteria, including *Flexibacter*, *Flavobacterium*, *Chryseobacterium*, and *Cytophaga*. **Flexirubin** and its derivatives are of interest due to their potential antioxidant and antimicrobial properties. This document summarizes the available UV-Vis, NMR, and mass spectrometry data, provides detailed experimental protocols, and visualizes the biosynthetic pathway of this unique biomolecule.

Data Presentation

The following tables summarize the key spectroscopic data for **flexirubin** and its analogues.

UV-Vis Spectroscopy

Flexirubin exhibits a characteristic strong absorption in the visible region, responsible for its yellow-orange color. The maximal absorption wavelength (λ_{max}) is a key identifier for this class of pigments.

Solvent	λ_{max} (nm)	Reference(s)
Acetone	450	[1]
Methanol	450	[1]

Mass Spectrometry

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of **flexirubin**, aiding in its structural elucidation.

Ionization Method	Mass Analyzer	[M] ⁺ (m/z)	Key Fragment Ions (m/z)	Reference(s)
MALDI	Orbitrap	634.4	293.2, 343.3	[2]
LC-MS	-	618	-	[1]

Note: The observed molecular ion peak can vary depending on the specific **flexirubin** analogue and the ionization method used.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of **flexirubin**. While a complete, assigned ¹H and ¹³C NMR dataset for a single **flexirubin** species is not readily available in a consolidated tabular format in the reviewed literature, the following table presents the reported ¹³C NMR chemical shifts for a **flexirubin**-type pigment. The ¹H NMR spectrum is often complex due to the long polyene chain.

¹³C NMR Chemical Shifts for a **Flexirubin**-type Pigment in CDCl₃

Carbon Atom	Chemical Shift (δ) ppm
1	129.69
2	114.07
3	129.69
4	128.81
5	128.07
6	128.06
7	68.17
8	65.18
9	45.39
10	37.11

Reference:[[1](#)]

Note: The carbon numbering is as reported in the reference. A complete set of assigned ^1H NMR chemical shifts for **flexirubin** is not currently available in published literature in a tabular format.

Experimental Protocols

Detailed methodologies are essential for the reproducible extraction and analysis of **flexirubin**.

Extraction of Flexirubin from Bacterial Culture

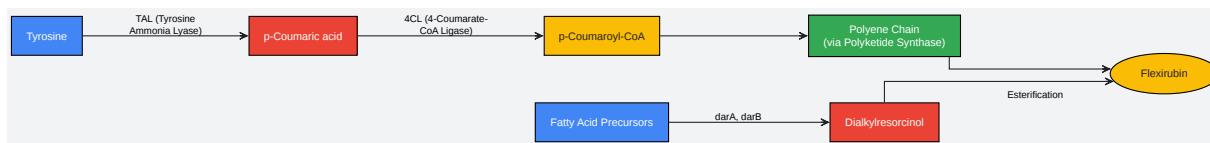
- Cell Harvesting: Cultivate the **flexirubin**-producing bacterial strain (e.g., *Chryseobacterium artocarpi*) in a suitable broth medium until maximal pigment production is achieved. Harvest the bacterial cells by centrifugation (e.g., 8000 rpm for 10 minutes).
- Solvent Extraction: Resuspend the cell pellet in acetone. The volume of acetone will depend on the size of the cell pellet.

- Cell Lysis: Facilitate the release of the pigment by ultrasonication until the cells are visibly bleached.
- Pigment Recovery: Separate the pigment-containing acetone supernatant from the cell debris by centrifugation (e.g., 10,000 rpm for 10 minutes).
- Concentration: Evaporate the acetone from the supernatant using a rotary evaporator to obtain the crude **flexirubin** extract.

UV-Vis Spectroscopy

- Sample Preparation: Dissolve a known concentration of the dried **flexirubin** extract in a suitable solvent such as acetone or methanol.
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample over a wavelength range of 200-800 nm. Use the solvent as a blank for baseline correction.
- Analysis: Determine the wavelength of maximum absorbance (λ_{max}). For quantification, a calibration curve can be generated using a purified standard.

Mass Spectrometry (MALDI-TOF)


- Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α -cyano-4-hydroxycinnamic acid) in a solvent mixture such as acetonitrile and water with 0.1% trifluoroacetic acid.
- Sample Spotting: Mix the **flexirubin** extract with the matrix solution. Spot the mixture onto the MALDI target plate and allow it to air-dry to promote co-crystallization.
- Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^{+\cdot}$) and analyze the fragmentation pattern to deduce structural information.

NMR Spectroscopy

- Sample Preparation: Dissolve a sufficient amount of purified **flexirubin** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Data Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-15 ppm.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Data Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
- Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in the ¹³C NMR spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC are typically required for complete structural assignment.

Flexirubin Biosynthesis Pathway

The biosynthesis of **flexirubin** involves a fascinating pathway that combines elements of fatty acid and polyketide synthesis. The following diagram illustrates the key steps in the formation of the **flexirubin** molecule.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data of Flexirubin (UV-Vis, NMR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1238530#spectroscopic-data-of-flexirubin-uv-vis-nmr-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com